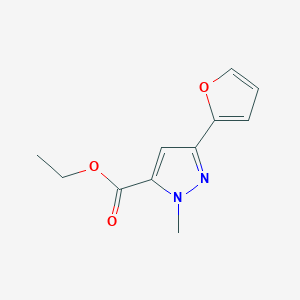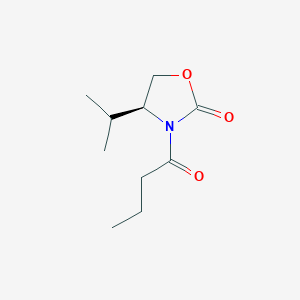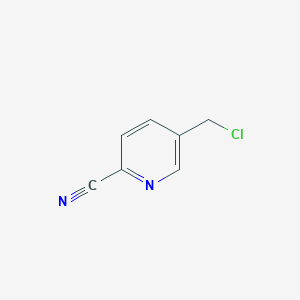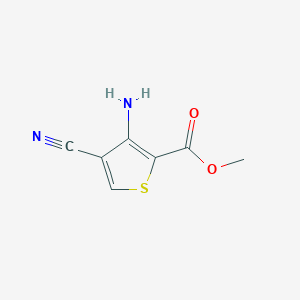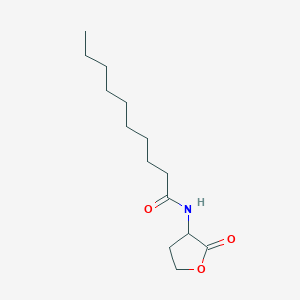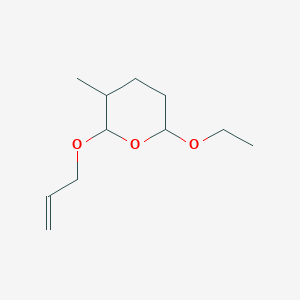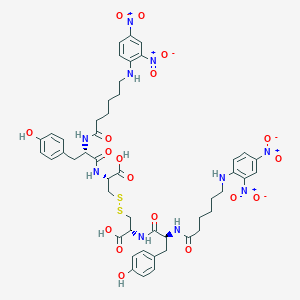
N,N'-Bis((epsilon-((2,4-dinitrophenyl)amino)caproyl)tyrosyl)cystine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Bis((epsilon-((2,4-dinitrophenyl)amino)caproyl)tyrosyl)cystine (DNP-Cys-Tyr-DNP) is a synthetic peptide that has been widely used in scientific research applications. It is a derivative of the naturally occurring peptide, angiotensin II, which plays a crucial role in regulating blood pressure and fluid balance in the body. DNP-Cys-Tyr-DNP has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
DNP-Cys-Tyr-DNP acts as an angiotensin II receptor agonist, which means that it binds to and activates angiotensin II receptors in the body. This activation leads to several downstream signaling pathways, including the activation of phospholipase C and the release of inositol triphosphate and diacylglycerol. These pathways lead to the activation of protein kinase C and the subsequent phosphorylation of various proteins, which ultimately leads to the physiological effects of angiotensin II.
Biochemical and Physiological Effects:
DNP-Cys-Tyr-DNP has been found to have several biochemical and physiological effects, including vasoconstriction, stimulation of aldosterone secretion, and increased sodium retention. It has also been shown to increase blood pressure and enhance the growth of vascular smooth muscle cells. These effects are similar to those of angiotensin II, which suggests that DNP-Cys-Tyr-DNP can be used as a tool to study the physiological effects of angiotensin II.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DNP-Cys-Tyr-DNP in lab experiments is its stability and solubility. It can be easily synthesized and purified, and it remains stable in solution for extended periods of time. However, one of the main limitations of using DNP-Cys-Tyr-DNP is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of DNP-Cys-Tyr-DNP in scientific research. One potential direction is the development of new analogs of DNP-Cys-Tyr-DNP that have improved pharmacological properties, such as increased potency or selectivity for specific angiotensin II receptors. Another potential direction is the use of DNP-Cys-Tyr-DNP in the development of new drugs for the treatment of hypertension and other cardiovascular diseases. Overall, DNP-Cys-Tyr-DNP has proven to be a valuable tool in scientific research and has the potential to advance our understanding of the physiological effects of angiotensin II.
Synthesemethoden
The synthesis of DNP-Cys-Tyr-DNP involves several steps, including the protection and deprotection of amino acid side chains, coupling of amino acids, and purification of the final product. One of the most commonly used methods for the synthesis of DNP-Cys-Tyr-DNP is the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage of the peptide from the resin.
Wissenschaftliche Forschungsanwendungen
DNP-Cys-Tyr-DNP has been extensively used in scientific research applications, particularly in the field of hypertension and cardiovascular diseases. It has been used as a tool to study the mechanism of action of angiotensin II and its receptors, as well as to investigate the role of angiotensin II in various physiological processes, such as blood pressure regulation, renal function, and fluid balance.
Eigenschaften
CAS-Nummer |
104077-25-0 |
|---|---|
Produktname |
N,N'-Bis((epsilon-((2,4-dinitrophenyl)amino)caproyl)tyrosyl)cystine |
Molekularformel |
C48H56N10O18S2 |
Molekulargewicht |
1125.1 g/mol |
IUPAC-Name |
(2R)-3-[[(2R)-2-carboxy-2-[[(2S)-2-[6-(2,4-dinitroanilino)hexanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]ethyl]disulfanyl]-2-[[(2S)-2-[6-(2,4-dinitroanilino)hexanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C48H56N10O18S2/c59-33-15-9-29(10-16-33)23-37(51-43(61)7-3-1-5-21-49-35-19-13-31(55(69)70)25-41(35)57(73)74)45(63)53-39(47(65)66)27-77-78-28-40(48(67)68)54-46(64)38(24-30-11-17-34(60)18-12-30)52-44(62)8-4-2-6-22-50-36-20-14-32(56(71)72)26-42(36)58(75)76/h9-20,25-26,37-40,49-50,59-60H,1-8,21-24,27-28H2,(H,51,61)(H,52,62)(H,53,63)(H,54,64)(H,65,66)(H,67,68)/t37-,38-,39-,40-/m0/s1 |
InChI-Schlüssel |
IOXNNJUNZSFOGF-YKKXUYLKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CCCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CCCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CCCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CCCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CCCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CCCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
Andere CAS-Nummern |
104077-25-0 |
Synonyme |
(DCT)2-Cys N,N'-bis((epsilon-((2,4-dinitrophenyl)amino)caproyl)tyrosyl)cystine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








